

An In-Depth Technical Guide to N-Chloromethyl Olanzapine Chloride

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Compound of Interest

Compound Name: *N-Chloromethyl Olanzapine Chloride*

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of **N-Chloromethyl Olanzapine Chloride**, a critical process-related impurity of the atypical antipsychotic drug, olanzapine. This document delves into its chemical identity, synthesis, characterization, toxicological significance, and its role in the quality control of olanzapine manufacturing. The information herein is curated to provide researchers and drug development professionals with the necessary field-proven insights and technical data to understand and manage this specific compound.

Introduction and Scientific Context

Olanzapine is a cornerstone in the treatment of schizophrenia and bipolar disorder, exerting its therapeutic effects through a complex pharmacology that includes antagonism of dopamine and serotonin receptors.[1][2] During the synthesis and purification of olanzapine, various related substances can form. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate the identification, characterization, and control of impurities in active pharmaceutical ingredients (APIs) to ensure drug safety and efficacy.[2]

N-Chloromethyl Olanzapine Chloride, designated as "Olanzapine Impurity C" by the European Pharmacopoeia (EP), is a significant process-related impurity.[3] It is a quaternary

ammonium salt formed from the reaction of olanzapine with chlorinated solvents, most notably dichloromethane, which is often used during the purification stages of the API.[2] Due to the presence of a reactive chloromethyl group, this impurity is classified as a potential genotoxic substance, making its detection and control a matter of critical importance in pharmaceutical manufacturing.[4]

This guide will provide a detailed exploration of this impurity, from its molecular structure to its practical implications in a GxP environment.

Chemical Identity and Physicochemical Properties

N-Chloromethyl Olanzapine Chloride is the quaternary ammonium salt resulting from the N-alkylation of the methyl-piperazine moiety of olanzapine. The positive charge resides on the nitrogen atom bonded to the newly introduced chloromethyl group.

Property	Value	Source(s)
Systematic Name (IUPAC)	4-[4-(chloromethyl)-4-methylpiperazin-4-ium-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine chloride	[3]
Common Synonyms	Olanzapine Impurity C; Chloromethyl olanzapinium chloride; Olanzapine-N-Chloromethyl Chloride	[6][7]
CAS Number	719300-59-1	[6]
Molecular Formula	C ₁₈ H ₂₂ Cl ₂ N ₄ S	[3]
Molecular Weight	397.37 g/mol	[6]
Appearance	Off-White Powder	[6]
Storage Conditions	2-8°C Refrigerator	[6]

Synthesis and Mechanism of Formation

The formation of **N-Chloromethyl Olanzapine Chloride** is an unintended consequence of the manufacturing process of olanzapine. Understanding its synthesis is key to developing control strategies.

Reaction Mechanism

The primary route of formation involves the direct reaction of olanzapine with dichloromethane (CH_2Cl_2). This reaction is a classic example of a Menshutkin reaction, where a tertiary amine is alkylated by an alkyl halide to form a quaternary ammonium salt.

The nucleophilic nitrogen of the N-methylpiperazine ring of olanzapine attacks one of the electrophilic carbon atoms of dichloromethane. This reaction is facilitated by elevated temperatures, such as those that might be encountered during the distillation or refluxing of dichloromethane for purification or recrystallization of olanzapine.[2] Prolonged exposure of olanzapine to hot dichloromethane significantly increases the yield of this impurity.[2]



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Caption: Formation of **N-Chloromethyl Olanzapine Chloride**.

Laboratory-Scale Synthesis Protocol

The synthesis of **N-Chloromethyl Olanzapine Chloride** as a reference standard can be achieved by mimicking the conditions under which it forms as an impurity. The following protocol is adapted from the literature.[2]

Materials:

- Olanzapine (12.5 g, 0.04 mol)

- Dichloromethane (125 mL)
- Methanol (for washing)

Procedure:

- A solution of olanzapine in dichloromethane is stirred at reflux.
- The reaction progress is monitored by a suitable chromatographic technique (e.g., HPLC) until completion.
- The reaction mixture is then concentrated at 45°C to a minimum volume to induce precipitation.
- The isolated solid is filtered off and washed with dichloromethane.
- The solid is then stirred in hot methanol (65°C), filtered, and washed again with methanol.
- The final product is dried at 35°C to a constant weight to yield **N-Chloromethyl Olanzapine Chloride**.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of **N-Chloromethyl Olanzapine Chloride**, particularly when it is used as a reference standard for quality control assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (in CDCl_3 , δ ppm): The proton NMR spectrum provides key diagnostic signals.^[2]
 - 7.7 (s, 1H, NH): Signal for the proton on the diazepine ring nitrogen.
 - 6.7-6.9 (m, 4H, Ar-H): Multiplet corresponding to the aromatic protons.
 - 6.4 (s, 1H, Ar-H): Singlet for the proton on the thiophene ring.
 - 5.7 (s, 2H, CH_2): A characteristic singlet for the two protons of the newly formed chloromethyl group.

- 3.5-3.9 (m, 8H, CH₂): Multiplet for the protons of the piperazine ring.
- 3.3 (s, 3H, CH₃): A singlet for the protons of the original methyl group on the piperazine ring.
- 2.3 (s, 3H, CH₃): Singlet for the protons of the methyl group on the thiophene ring.
- ¹³C NMR: While specific literature data is sparse, the chloromethyl carbon is expected to resonate at approximately 83-85 ppm, shifted downfield due to the electronegative chlorine atom.[4]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the cation. The spectrum will show a peak for the cationic portion of the molecule (M-Cl).[2]

- m/z: 361 (corresponding to [C₁₈H₂₂ClN₄S]⁺)

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.[2]

- 3212 cm⁻¹: A characteristic peak for the N-H stretching vibration of the diazepine ring.

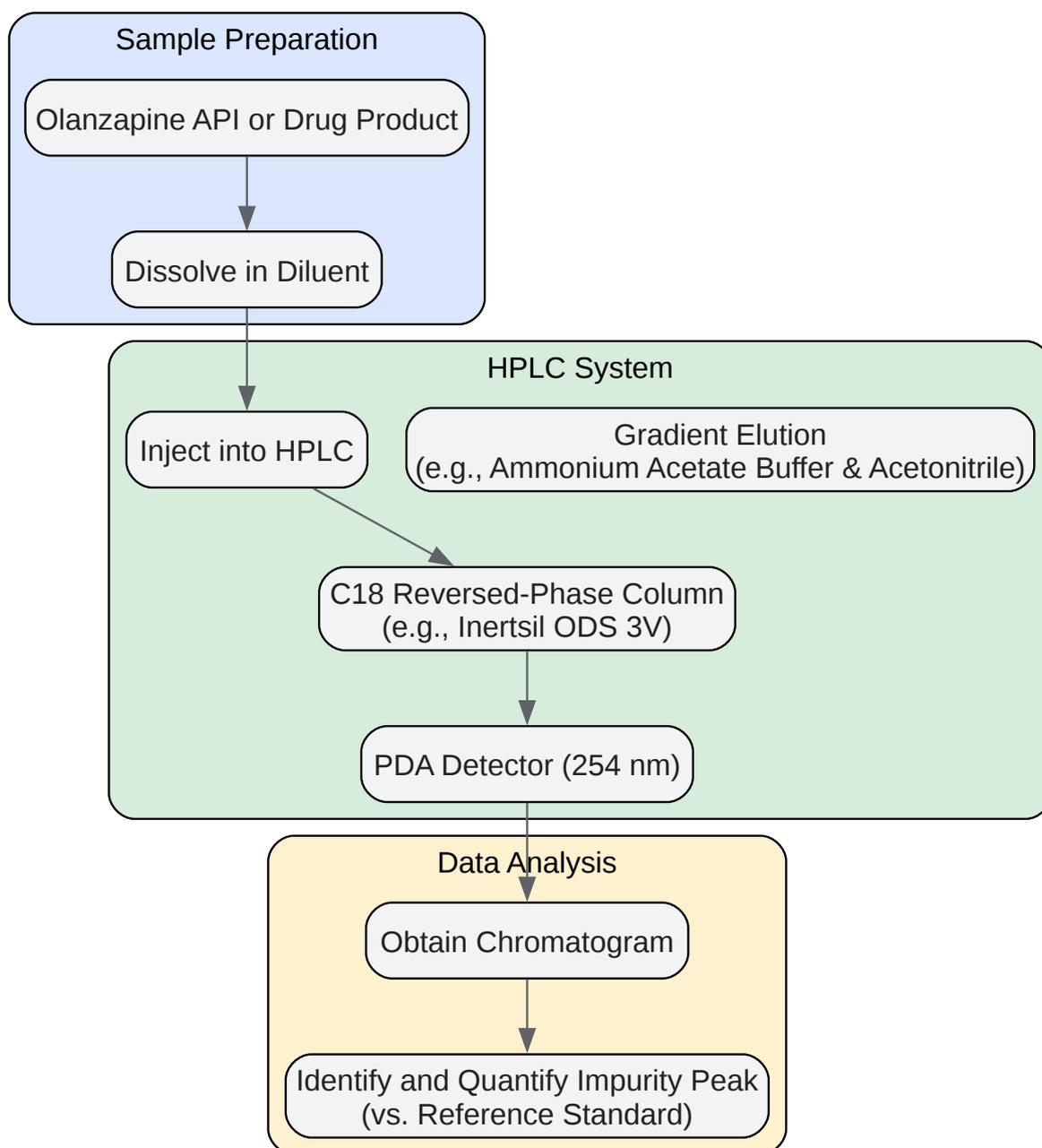
Elemental Analysis

Elemental analysis provides the percentage composition of elements in the molecule, which should align with the calculated values for the molecular formula C₁₈H₂₂Cl₂N₄S.[2]

Element	Calculated (%)	Found (%)
Carbon	54.35	54.38
Hydrogen	5.54	5.65
Nitrogen	14.09	14.05

Chromatographic Analysis

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the detection and quantification of **N-Chloromethyl Olanzapine Chloride** in olanzapine API and drug products.



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Caption: General workflow for HPLC analysis of Olanzapine Impurity C.

Typical HPLC Method Parameters:[8]

- Column: Inertsil ODS 3V (4.6 mm x 250 mm; 5 µm particle size)
- Mobile Phase: Gradient elution using 0.2 M ammonium acetate (pH 4.5) and acetonitrile.
- Flow Rate: 1.0 mL/min
- Detection: PDA detector at 254 nm.

Biological and Toxicological Significance

The primary concern with **N-Chloromethyl Olanzapine Chloride** is its potential for genotoxicity. The chloromethyl group is a structural alert for mutagenicity, as it can act as an alkylating agent and react with nucleophilic sites on DNA.[4] This classification necessitates stringent control of its levels in the final drug product, often to parts-per-million (ppm) levels, in line with the Threshold of Toxicological Concern (TTC) concept.

To date, no specific in vivo or in vitro toxicological studies on **N-Chloromethyl Olanzapine Chloride** have been published in the public domain. Its risk is inferred from its chemical structure. As a quaternary ammonium compound, it is permanently charged and may have limited ability to cross the blood-brain barrier, but its systemic effects and potential for local irritation are unknown.

Stability and Reactivity

- Stability: Quaternary ammonium salts are generally stable compounds and are not reactive towards most acids, electrophiles, or oxidants.[9] They can, however, degrade under strongly basic conditions or at very high temperatures.[9] Forced degradation studies on olanzapine itself show that it is stable under hydrolytic (acidic and basic) and photolytic conditions but degrades under oxidative stress, although this does not lead to the formation of **N-Chloromethyl Olanzapine Chloride**. [10] The stability of **N-Chloromethyl Olanzapine Chloride** itself is most relevant in the context of analytical solutions, where it is expected to be stable under typical storage conditions (refrigerated, protected from light).

- **Reactivity:** The most reactive site on the molecule is the chloromethyl group, which is susceptible to nucleophilic substitution reactions. This reactivity is the basis for its potential genotoxicity. In a laboratory setting, it could be used as a starting material to synthesize other olanzapine derivatives by reacting it with various nucleophiles.

Safety and Handling

No specific Safety Data Sheet (SDS) for **N-Chloromethyl Olanzapine Chloride** is publicly available. Therefore, it must be handled with the precautions appropriate for a potentially hazardous, reactive, and genotoxic compound.

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling the solid or solutions.
- **Handling:** Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder. Avoid creating dust.
- **Storage:** Store in a tightly sealed container in a refrigerator (2-8°C), protected from light and moisture.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

N-Chloromethyl Olanzapine Chloride is more than a mere impurity; it is a critical quality attribute in the manufacturing of olanzapine that demands rigorous control and understanding. Its formation via the reaction of olanzapine with dichloromethane underscores the importance of solvent selection and process control in pharmaceutical manufacturing. As a potential genotoxin, its presence must be carefully monitored using validated, stability-indicating analytical methods. This guide has synthesized the available technical information to provide a solid foundation for researchers and drug development professionals tasked with the synthesis, analysis, and control of this important olanzapine-related compound.

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